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Compound of Interest

Compound Name: 4-Nitro-N-propylbenzamide

Cat. No.: B1595298 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and informational identifiers for the

chemical compound 4-Nitro-N-propylbenzamide. Focusing on the core requirements of

modern chemical informatics, we will dissect its SMILES and InChI notations, contextualize

these with other standard identifiers, and provide a validated experimental protocol for its

synthesis and characterization.

Core Chemical Identity of 4-Nitro-N-
propylbenzamide
4-Nitro-N-propylbenzamide is a derivative of benzamide characterized by a nitro group at the

para position (position 4) of the benzene ring and a propyl group attached to the amide

nitrogen.[1] This compound serves as a useful intermediate in organic synthesis, particularly for

the preparation of corresponding amino derivatives through the reduction of the nitro group.

A precise and unambiguous representation of its molecular structure is critical for database

entry, computational modeling, and regulatory documentation. The following table summarizes

its key identifiers.
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Identifier Value Source

IUPAC Name 4-nitro-N-propylbenzamide PubChem[2]

CAS Number 2585-24-2 PubChem[2], Sigma-Aldrich

Molecular Formula C₁₀H₁₂N₂O₃ PubChem[2], Guidechem[3]

Molecular Weight 208.21 g/mol PubChem[2], Sigma-Aldrich

Canonical SMILES
CCNC(=O)C1=CC=C(C=C1)--

INVALID-LINK--[O-]
PubChem[2]

InChI

InChI=1S/C10H12N2O3/c1-2-

7-11-10(13)8-3-5-9(6-4-

8)12(14)15/h3-6H,2,7H2,1H3,

(H,11,13)

PubChem[2], Sigma-Aldrich

InChIKey
MDRVSZJDSUDYGP-

UHFFFAOYSA-N
PubChem[2], Sigma-Aldrich

Deconstruction of SMILES and InChI Notations
The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical

Identifier (InChI) are the cornerstones of modern cheminformatics, providing machine-readable,

text-based representations of chemical structures.

SMILES: A Linear Representation
The SMILES string for 4-Nitro-N-propylbenzamide is CCNC(=O)C1=CC=C(C=C1)--INVALID-

LINK--[O-].[2][4] This notation can be parsed as follows:

CCC - Represents the propyl group (CH₃-CH₂-CH₂-).

N - The nitrogen atom of the amide group, attached to the propyl chain.

C(=O) - The carbonyl group of the amide. The = denotes a double bond to the oxygen atom

O. Parentheses enclose the branch from the carbon atom.
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C1=CC=C(C=C1) - This describes the benzene ring. C1 starts the ring, and the subsequent

atoms are connected until the closing C1. The = indicates double bonds, creating the

aromatic system. The parentheses () indicate a substituent on the ring.

--INVALID-LINK--[O-] - This is the nitro group attached to the ring. The square brackets [] are

used for atoms with non-standard valence, formal charges, or isotopes. [N+] is a positively

charged nitrogen, double-bonded to one oxygen (=O) and single-bonded to a negatively

charged oxygen [O-].

InChI: A Layered, Canonical Identifier
The InChI provides a more hierarchical and unique description of the molecule. For 4-Nitro-N-
propylbenzamide, the InChI is InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-

8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13).[2][3]

InChI=1S - The prefix indicates the InChI version (1) and that it is a standard InChI (S).

/c10H12N2O3 - The molecular formula layer.

/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15 - The connectivity layer. It describes how the non-

hydrogen atoms are connected. For instance, atom 1 (a carbon) is connected to atom 2,

which is connected to atom 7, and so on.

/h3-6H,2,7H2,1H3,(H,11,13) - The hydrogen layer. It specifies which atoms have attached

hydrogens. 3-6H means atoms 3, 4, 5, and 6 each have one hydrogen. 7H2 means atom 7

has two hydrogens. 1H3 means atom 1 has three hydrogens. (H,11,13) indicates a mobile

hydrogen is shared between atoms 11 (the amide nitrogen) and 13 (the carbonyl oxygen).

The InChIKey (MDRVSZJDSUDYGP-UHFFFAOYSA-N) is a fixed-length, hashed version of the

InChI, designed for easy web searching and database indexing.[2]

Logical Relationship of Chemical Identifiers
The following diagram illustrates the conceptual flow from the 2D chemical structure to its

various linear, machine-readable notations.
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Conceptual Structure

Machine-Readable Notations

Database Indexing

4-Nitro-N-propylbenzamide
(2D Chemical Graph)

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N+[O-]

Linearization

InChI (Layered)

InChI=1S/C10H12N2O3/...

Canonicalization

InChIKey (Hashed)

MDRVSZJDSUDYGP-UHFFFAOYSA-N

Hashing
(SHA-1)

Click to download full resolution via product page

Caption: From 2D Structure to Indexed Identifier.

Experimental Protocol: Synthesis of 4-Nitro-N-
propylbenzamide
The synthesis of 4-Nitro-N-propylbenzamide is typically achieved via nucleophilic acyl

substitution, a fundamental reaction in organic chemistry. The protocol below details the

reaction of 4-nitrobenzoyl chloride with propylamine.[1]

Objective: To synthesize 4-Nitro-N-propylbenzamide from 4-nitrobenzoyl chloride and

propylamine.
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Materials:

4-Nitrobenzoyl chloride

Propylamine

Triethylamine (Et₃N) or other non-nucleophilic base

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

1M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware, magnetic stirrer, and separation funnel

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acyl chloride).

Cool the solution to 0 °C in an ice bath.

Rationale: The reaction is exothermic; cooling prevents side reactions and ensures

controlled addition. DCM is a good solvent for the reactants and is relatively inert.

Amine Addition: In a separate flask, prepare a solution of propylamine (1.1 eq) and

triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled 4-nitrobenzoyl

chloride solution over 15-20 minutes with vigorous stirring.

Rationale: Propylamine is the nucleophile. A slight excess ensures the complete

consumption of the limiting reagent (4-nitrobenzoyl chloride). Triethylamine is a non-

nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct

generated during the reaction, which would otherwise protonate the propylamine,

rendering it non-nucleophilic.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress

using Thin Layer Chromatography (TLC).

Workup & Extraction:

Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M

HCl (to remove excess amines), saturated NaHCO₃ (to remove any remaining acid), and

finally, brine (to reduce the solubility of organic material in the aqueous phase).

Rationale: This aqueous workup is a self-validating system. Each wash removes specific

impurities, ensuring the purity of the final product.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an

ethanol/water mixture) to yield the final product, 4-Nitro-N-propylbenzamide, as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed.

Property Typical Value Method

Physical Form Solid Visual Inspection

Melting Point 100-103 °C Melting Point Apparatus

¹H NMR
Spectra consistent with

structure
1D NMR Spectroscopy[2]

IR Spectroscopy Peaks for N-H, C=O, Ar-NO₂ FTIR Spectroscopy[2]

Workflow Visualization
The synthesis and purification workflow can be visualized as a logical sequence of operations.
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1. Dissolve 4-Nitrobenzoyl Chloride
in DCM at 0°C

2. Add Propylamine & Triethylamine
Solution Dropwise

3. Stir at Room Temperature
(Monitor by TLC)

4. Aqueous Workup
(HCl, NaHCO₃, Brine)

5. Dry Organic Layer
(MgSO₄)

6. Concentrate Solvent
(Rotary Evaporation)

7. Purify by Recrystallization

Final Product:
4-Nitro-N-propylbenzamide

Click to download full resolution via product page

Caption: Synthesis and Purification Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

